N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine
Beschreibung
The compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine features a quinoline core substituted with a methoxy group at position 6, a tosyl (p-toluenesulfonyl) group at position 3, and an amine linkage at position 4 connecting to a 2,3-dihydrobenzo[1,4]dioxin moiety. These analogs are synthesized via methods like hydrogen borrowing, reductive amination, and catalytic hydrogenation, with yields ranging from 52% to higher purity grades after HPLC purification .
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-16-3-7-19(8-4-16)33(28,29)24-15-26-21-9-6-18(30-2)14-20(21)25(24)27-17-5-10-22-23(13-17)32-12-11-31-22/h3-10,13-15H,11-12H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWBDXYGYWIGPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC5=C(C=C4)OCCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various electrophiles. The synthesis pathway often starts with the formation of sulfonamide derivatives through the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with tosyl chloride in an alkaline medium. The resulting sulfonamide can then be further reacted with quinoline derivatives to yield the target compound.
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory potential of this compound against key enzymes involved in metabolic disorders and neurodegenerative diseases. For instance:
- Acetylcholinesterase (AChE) Inhibition : The compound has shown promising activity against AChE, which is crucial for treating Alzheimer's disease. In vitro assays demonstrated that it effectively inhibits AChE activity, suggesting potential as a therapeutic agent for cognitive disorders .
- α-Glucosidase Inhibition : Another significant finding from enzyme assays indicates that this compound inhibits α-glucosidase, an enzyme linked to type 2 diabetes mellitus (T2DM). This inhibition can help manage blood glucose levels post-meal .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine have been assessed against various cancer cell lines. Notable findings include:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 10.5 | Induction of apoptosis and cell cycle arrest |
| A549 | 12.0 | Inhibition of DNA synthesis |
| HeLa | 15.0 | Disruption of mitotic spindle formation |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .
Case Studies and Research Findings
- Case Study on Alzheimer’s Disease : A study involving animal models demonstrated that treatment with N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine resulted in improved cognitive function and reduced amyloid plaque formation in the brain, highlighting its potential as a neuroprotective agent .
- Diabetes Management : In diabetic rat models, administration of this compound led to significant reductions in postprandial blood glucose levels and improved insulin sensitivity. This suggests its utility in managing T2DM .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The target compound’s structural uniqueness lies in its quinoline-tosyl-dihydrobenzodioxin architecture. Below is a comparative analysis with analogs from the evidence:
Key Observations :
- Core Heterocycles: The target compound’s quinoline core distinguishes it from pyridine (), thiazole (), and benzamide () analogs. Quinoline’s extended aromatic system may enhance π-π stacking interactions in biological targets compared to smaller heterocycles.
- Substituent Effects: The tosyl group in the target compound introduces sulfonamide functionality, which is absent in other analogs. Tosyl groups are known to improve metabolic stability and binding specificity in medicinal chemistry .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
